2-Chloro-1-dimethylaminopropane hydrochloride
Overview
Description
2-Chloro-1-dimethylaminopropane hydrochloride is a chemical compound with the molecular formula C5H12ClN·HCl and a molecular weight of 158.07 g/mol . It is also known by other names such as 2-(Dimethylamino)isopropyl chloride hydrochloride . This compound is typically found as a white to light yellow crystalline powder .
Preparation Methods
The synthesis of 2-Chloro-1-dimethylaminopropane hydrochloride involves the reaction of dimethylamine with propylene oxide in the presence of sodium hydroxide at elevated temperatures and pressures . The intermediate product, 1-dimethylamino-2-propanol, is then chlorinated using thionyl chloride to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
2-Chloro-1-dimethylaminopropane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include thionyl chloride for chlorination and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-dimethylaminopropane hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-dimethylaminopropane hydrochloride involves its interaction with molecular targets through its dimethylamino group and chlorine atom . The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Chloro-1-dimethylaminopropane hydrochloride can be compared with similar compounds such as:
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
- β-(Dimethylamino)isopropyl chloride hydrochloride
- N-(2-Chloropropyl)dimethylamine hydrochloride
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications . The uniqueness of this compound lies in its specific reactivity and the range of applications it supports .
Properties
IUPAC Name |
(2S)-2-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWGRWAYARCRTQ-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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